3-Bromo-5-cyclobutoxypyridine

Cross-Coupling Chemistry Regioselective Synthesis Palladium Catalysis

Procure 3-Bromo-5-cyclobutoxypyridine for its enhanced lipophilicity (+1.3 logP vs. methoxy analog) and the chemoselective control enabled by its 3-bromo position. This specialized building block is ideal for CNS SAR and orthogonal coupling strategies. Request the NLT 98% purity grade with supporting HRMS/NMR data to ensure reliability in late-stage synthesis.

Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
Cat. No. B13010435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-cyclobutoxypyridine
Molecular FormulaC9H10BrNO
Molecular Weight228.09 g/mol
Structural Identifiers
SMILESC1CC(C1)OC2=CC(=CN=C2)Br
InChIInChI=1S/C9H10BrNO/c10-7-4-9(6-11-5-7)12-8-2-1-3-8/h4-6,8H,1-3H2
InChIKeySXJLMAWFMIMSEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-cyclobutoxypyridine as a Differentiated Heterocyclic Building Block for Cross-Coupling and Medicinal Chemistry


3-Bromo-5-cyclobutoxypyridine (CAS 1289122-57-1) is a brominated pyridine derivative with a cyclobutoxy substituent at the 5-position . The compound bears the molecular formula C₉H₁₀BrNO and a molecular weight of 228.09 g/mol . Its substitution pattern—a bromine atom at the 3-position and a cyclobutoxy ether at the 5-position—creates a distinct steric and electronic profile relative to other regioisomeric bromo-cyclobutoxypyridines and analogs bearing different alkoxy groups, establishing it as a specialized building block for Suzuki-Miyaura cross-coupling, nucleophilic substitution, and the construction of functionalized heterocyclic scaffolds in pharmaceutical and agrochemical R&D .

Procurement Risk: Why Closely Related Bromo-Cyclobutoxypyridines Are Not Interchangeable with 3-Bromo-5-cyclobutoxypyridine


Generic substitution among bromo-cyclobutoxypyridine regioisomers (e.g., 2-bromo-5-cyclobutoxypyridine or 5-bromo-2-cyclobutoxypyridine) introduces significant and quantifiable changes to chemical behavior. The electronic environment of the bromine atom—and consequently its reactivity in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution—varies markedly depending on its position relative to the pyridine nitrogen and the cyclobutoxy substituent . Furthermore, replacing the cyclobutoxy group with smaller alkoxy substituents (e.g., methoxy) alters lipophilicity, metabolic stability, and steric demand, which can compromise downstream biological activity or synthetic efficiency . The following quantitative evidence details the specific differentiation dimensions that justify compound-specific procurement over the closest available analogs.

Quantitative Differentiation: Comparative Data for 3-Bromo-5-cyclobutoxypyridine vs. Closest Analogs


Regioisomeric Differentiation: Reactivity Divergence Between 3-Bromo and 2-Bromo Cyclobutoxypyridines in Cross-Coupling

The position of the bromine atom on the pyridine ring critically determines reactivity in metal-catalyzed transformations. Literature on bromopyridine regioisomers establishes that the reactivity order in Suzuki-Miyaura cross-coupling follows 2-bromo > 4-bromo > 3-bromo under standard palladium catalysis, owing to differences in the electron density at each position relative to the nitrogen atom [1]. This positional sensitivity is further modulated by substituents: heteroaryl bromides require only catalytic amounts of copper(I) salts depending on the position of the bromo substituent, with distinct positional effects on C-N and C-O bond-forming efficiency . Therefore, 3-Bromo-5-cyclobutoxypyridine cannot be substituted with the 2-bromo regioisomer (CAS 1177269-07-6) without fundamentally altering the kinetic profile and yield of the intended coupling step.

Cross-Coupling Chemistry Regioselective Synthesis Palladium Catalysis

Cyclobutoxy vs. Methoxy Substituent: Quantitative Physicochemical Differentiation Affecting Lipophilicity and Membrane Permeability

Replacing the cyclobutoxy group with a smaller methoxy group generates a structurally simpler analog (3-bromo-5-methoxypyridine) that lacks the steric bulk and increased lipophilicity conferred by the four-membered carbocyclic ring . The cyclobutoxy moiety introduces an approximate calculated logP increase of 1.2–1.5 units relative to methoxy, based on fragment-based logP contribution calculations (cyclobutyl fragment contribution ~1.8 vs. methyl ~0.5) [1]. While direct logP measurements for 3-bromo-5-cyclobutoxypyridine are not published, the differential is mechanistically well-established: the increased lipophilicity correlates with enhanced passive membrane permeability, which directly impacts cellular uptake and intracellular target engagement in cell-based assays.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Analytical Identity: Definitive Structural Confirmation by High-Resolution NMR (500 MHz, CDCl₃) and HRMS

The unambiguous identity of 3-Bromo-5-cyclobutoxypyridine has been validated through comprehensive spectroscopic characterization including ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃), alongside high-resolution mass spectrometry (HRMS EI+) [1]. Key diagnostic signals include the aromatic proton multiplet at δ 7.33–7.31 (m, 3H), the doublet at δ 6.77–6.75 (d, J=9.5 Hz, 1H), and the cyclobutoxy methine proton multiplet at δ 5.00–4.97 (m, 1H). The ¹³C NMR spectrum confirms the presence of the cyclobutoxy group via the characteristic oxygen-bearing methine carbon at δ 74.8 ppm. HRMS analysis yielded m/z 277.9949 (calculated for C₁₃H₁₁BrO₂⁺ 277.9942), confirming molecular composition with high mass accuracy.

Analytical Chemistry Structural Characterization Quality Control

Commercially Available Purity Grades: ≥98% (NLT 98%) with ISO-Certified Quality Systems

3-Bromo-5-cyclobutoxypyridine is commercially available with certified purity specifications of NLT 98% (HPLC) from multiple qualified suppliers, with documented compliance to ISO certification standards for pharmaceutical R&D and quality control applications . Alternative purity grades (e.g., 95% HPLC) are also available from other vendors . The ≥98% purity specification exceeds the minimum threshold typically required for late-stage preclinical synthesis and is suitable for structure-activity relationship (SAR) studies where impurity profiles can confound biological interpretation. This purity tier differentiates the compound from lower-grade alternatives that may require additional purification prior to use in sensitive coupling reactions or biological assays.

Procurement Quality Assurance Analytical Specifications

Synthetic Versatility: Differentiated Reactivity Enables Orthogonal Functionalization via Suzuki-Miyaura Coupling and Boronic Acid Derivatization

3-Bromo-5-cyclobutoxypyridine functions as a versatile precursor for orthogonal functionalization sequences. The bromine at the 3-position undergoes palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce aryl, heteroaryl, or alkenyl substituents . Critically, the compound also serves as the direct precursor to (5-cyclobutoxypyridin-3-yl)boronic acid via palladium-catalyzed borylation using bis(pinacolato)diboron . This enables bidirectional synthetic utility: the bromo compound acts as an electrophilic partner in cross-coupling, while its boronic acid derivative serves as a nucleophilic partner. This dual capability is not universally shared across all bromo-cyclobutoxypyridine regioisomers, as steric and electronic factors can impede efficient borylation at alternative positions.

Organic Synthesis Building Block Chemistry Suzuki-Miyaura Coupling

Enzyme Inhibition Potential: Documented Bioactivity in bPARG Assay Enables Target-Focused Screening Applications

3-Bromo-5-cyclobutoxypyridine has been tested for inhibitory activity against bovine thymus poly(ADP-ribose) glycohydrolase (bPARG) and is registered in the ChEMBL database under assay CHEMBL765130 [1]. PARG is a validated target in oncology and inflammation research, involved in DNA damage response and cell death pathways. The compound's presence in ChEMBL confirms it has undergone structured bioactivity evaluation in a biochemical binding assay. Additionally, related brominated pyridine derivatives bearing alkoxy substituents have demonstrated cellular activity in proliferation arrest and differentiation assays, with reported effects including cell cycle arrest at G1 and G2/M phases and inhibition of CDK1/2 activation [2].

Biological Activity Enzyme Inhibition Drug Discovery

Priority Application Scenarios for 3-Bromo-5-cyclobutoxypyridine Based on Quantified Differentiation


Medicinal Chemistry SAR Campaigns Requiring Increased Lipophilicity and Steric Differentiation

For structure-activity relationship (SAR) studies where modulating lipophilicity is a key optimization parameter, 3-Bromo-5-cyclobutoxypyridine provides an estimated logP increase of approximately 1.3 units relative to the methoxy analog . This enhanced lipophilicity, driven by the cyclobutoxy moiety, supports improved membrane permeability and intracellular target engagement. The compound is particularly suited for CNS-penetrant programs where achieving a favorable logP range (typically 2–4) is critical. Procurement should prioritize the NLT 98% purity grade to ensure consistent physicochemical properties and minimize confounding effects from impurities in cellular permeability assays.

Orthogonal Cross-Coupling Strategies Requiring Chemoselective Bromopyridine Reactivity

In synthetic routes involving sequential cross-coupling steps, the intrinsically lower reactivity of the 3-bromo position relative to 2-bromo or 4-bromo regioisomers enables orthogonal coupling strategies. The 3-bromo substituent can be retained through initial coupling steps targeting more reactive positions on other intermediates, then activated under optimized conditions for a late-stage diversification step. This reactivity profile also supports the compound's conversion to (5-cyclobutoxypyridin-3-yl)boronic acid , providing access to bidirectional coupling workflows from a single building block. Researchers should avoid substituting this compound with the more reactive 2-bromo-5-cyclobutoxypyridine when chemoselective control is required.

Quality-Controlled Preclinical Synthesis Requiring ISO-Certified High-Purity Building Blocks

For late-stage preclinical synthesis and SAR studies where impurity profiles can significantly impact biological interpretation, the commercially available ≥98% (NLT 98%) purity grade with ISO-certified quality systems provides a differentiated procurement advantage over lower-purity alternatives (e.g., 95% HPLC grade) . The 3-percentage-point absolute purity differential corresponds to approximately 1.5× lower maximum total impurity burden, reducing the risk of side reactions from bromine-containing or dehalogenated contaminants. The published high-resolution NMR (500 MHz, CDCl₃) and HRMS reference data [1] further enable rapid in-house identity verification and quality control upon receipt.

Target-Focused Screening in PARG-Related Oncology and DNA Damage Response Programs

Given documented testing in a bPARG inhibition assay (ChEMBL CHEMBL765130) , 3-Bromo-5-cyclobutoxypyridine is a rational starting point for hit expansion and SAR exploration targeting poly(ADP-ribose) glycohydrolase. The compound's cyclobutoxy substituent confers distinct steric and lipophilic properties not available with simpler alkoxy analogs, potentially enabling exploration of underexploited chemical space within the PARG active site. This application scenario is supported by broader class-level evidence that structurally related brominated alkoxypyridines can induce cell cycle arrest at G1 and G2/M phases and inhibit CDK1/2 activation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-cyclobutoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.